Stearin - 22610-63-5

Stearin

Catalog Number: EVT-3569540
CAS Number: 22610-63-5
Molecular Formula: C21H42O4
Molecular Weight: 358.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Stearin, a solid fraction of oil, is a mixture of triglycerides (TAGs) rich in saturated fatty acids, primarily stearic acid (C18:0) and palmitic acid (C16:0). [, ] It is typically obtained through the fractionation of various vegetable oils like palm oil, shea butter, and sunflower oil. [, , , , , ] Stearin derived from different sources exhibits variations in its composition and properties, influencing its suitability for specific applications. []

Stearin serves as a crucial ingredient in diverse industrial applications, including food, cosmetics, and pharmaceuticals. [, , ] Its high melting point and solid fat content at room temperature make it valuable for modifying the texture and stability of various products. [, , , ]

Future Directions
  • Sustainable Production: Exploring and optimizing environmentally friendly methods for stearin production, such as enzymatic interesterification and solvent-free fractionation techniques, is crucial. [, , , ]

  • Novel Applications: Exploring new applications for stearin, such as in bioplastics, biolubricants, and other bio-based materials, can contribute to a more sustainable future. []

Source

Stearin is predominantly extracted from palm oil, but it can also be obtained from other sources such as animal fats and various plant oils. The extraction process typically involves the fractionation of oils, where the liquid portion (olein) is separated from the solid portion (stearin) through cooling and crystallization methods .

Classification

Stearin can be classified based on its source (vegetable or animal), its fatty acid composition (saturated vs. unsaturated), and its application (food-grade, industrial-grade). It is categorized under triglycerides, specifically those that are solid at room temperature due to their high saturated fat content.

Synthesis Analysis

Methods

The synthesis of stearin involves several methods, with glycerolysis being one of the most common. This process entails the reaction of triglycerides with glycerol in the presence of a catalyst, typically sodium hydroxide or lipase enzymes. The glycerolysis can be performed under various conditions, including different temperatures, stirring speeds, and substrate ratios.

  1. Glycerolysis Method: In a laboratory-scale synthesis, palm oil stearin can be reacted with glycerol at a substrate ratio of 1:2.3 at temperatures around 180°C for approximately 90 minutes. The reaction yields mono- and diacylglycerols alongside stearin .
  2. Enzymatic Processes: Enzymatic glycerolysis has been explored as a more sustainable method for synthesizing stearin. This method utilizes immobilized lipase as a biocatalyst, allowing for milder reaction conditions and potentially higher selectivity towards desired products .

Technical Details

The technical parameters such as stirring speed, temperature control, and the molar ratio of reactants significantly influence the yield and quality of stearin produced. For instance, higher stirring speeds can enhance the reaction rate but may also lead to undesirable side reactions .

Molecular Structure Analysis

Structure

The molecular structure of stearin primarily consists of triglycerides formed from glycerol and three fatty acid chains. The most prevalent fatty acids in stearin are palmitic acid (C16:0) and stearic acid (C18:0).

Data

The molecular formula for triglycerides in stearin can be represented as C55H104O6 when considering palmitic acid as the primary component. The structural representation can be visualized as follows:

Triglyceride=Glycerol+3×Fatty Acid\text{Triglyceride}=\text{Glycerol}+3\times \text{Fatty Acid}
Chemical Reactions Analysis

Reactions

Stearin undergoes several chemical reactions during its synthesis and application:

  1. Hydrolysis: In the presence of water or enzymes, stearin can hydrolyze back into glycerol and free fatty acids.
  2. Transesterification: This reaction involves the exchange of ester groups between triglycerides and alcohols to produce biodiesel or other esters.
  3. Glycerolysis: As mentioned earlier, this involves the reaction with glycerol to form mono- and diacylglycerols.

Technical Details

The kinetics of these reactions can vary widely based on temperature, pressure, catalyst type, and substrate concentration. For example, enzymatic reactions typically proceed more slowly but offer specificity that chemical catalysts may not provide .

Mechanism of Action

Process

The mechanism by which stearin functions in various applications often revolves around its ability to stabilize emulsions due to its amphiphilic nature—having both hydrophilic (water-attracting) and hydrophobic (water-repelling) characteristics.

Data

In food applications, stearin acts as an emulsifier that helps blend oil and water phases effectively. Its melting point generally ranges between 50-60°C depending on the specific fatty acid composition .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to pale yellow solid
  • Melting Point: Typically between 50-60°C
  • Slip Melting Point: Approximately 49.5-50°C
  • Density: Around 0.9 g/cm³ at room temperature

Chemical Properties

  • Saponification Value: Indicates the amount of base required to saponify a given fat; for stearin, this value is approximately 193 mg KOH/g.
  • Iodine Value: A measure of unsaturation; lower values indicate higher saturation levels typical for stearin.

These properties make stearin suitable for various applications in food technology and industrial processes .

Applications

Stearin has diverse applications across several industries:

  1. Food Industry: Used as an emulsifier in margarine and spreads to improve texture.
  2. Cosmetics: Acts as a thickening agent in creams and lotions.
  3. Pharmaceuticals: Utilized in drug formulations for controlled release.
  4. Industrial Uses: Employed in lubricants and biodiesel production due to its favorable tribological properties .

The versatility of stearin stems from its unique physical and chemical properties that allow it to function effectively in various formulations across these sectors.

Properties

CAS Number

22610-63-5

Product Name

Stearin

IUPAC Name

2,3-dihydroxypropyl octadecanoate

Molecular Formula

C21H42O4

Molecular Weight

358.6 g/mol

InChI

InChI=1S/C21H42O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-19-20(23)18-22/h20,22-23H,2-19H2,1H3

InChI Key

VBICKXHEKHSIBG-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

Solubility

insoluble in water; soluble in hot oils, organic solvents
soluble in hot alcohol (in ethanol)

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(CO)O

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